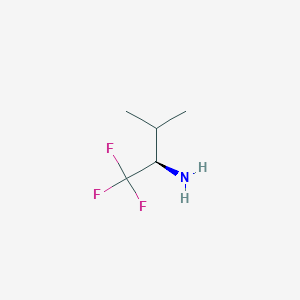

(2R)-1,1,1-三氟-3-甲基丁烷-2-胺

描述

(2R)-1,1,1-trifluoro-3-methylbutan-2-amine, or (2R)-TFA, is a synthetic compound that has been used in a variety of scientific applications. It has been used in the synthesis of pharmaceuticals, in laboratory experiments, and in biochemical and physiological studies.

科学研究应用

环境修复和 PFAS 去除

含有胺的吸附剂(可能包括 “(2R)-1,1,1-三氟-3-甲基丁烷-2-胺” 的衍生物)已被确定为从水中去除全氟烷基和多氟烷基物质 (PFAS) 的有效材料。这些物质是持久性环境污染物,而胺功能化吸附剂由于其与 PFAS 分子的静电和疏水相互作用,为 PFAS 修复提供了有希望的解决方案。这种方法对于处理低 PFAS 浓度的市政用水和废水至关重要 (Ateia 等,2019)。

有机合成和催化

该化合物与有机合成有关,特别是在制造用于过渡金属催化反应的全氟烷基磺酸盐(如非氟丁烷磺酸盐(非氟酸盐))方面。由于在 Heck、Suzuki 和 Sonogashira 偶联等反应中具有成本效益和效率,这些物质比常用的三氟甲磺酸盐具有优势,说明该化合物在开发工业规模合成工艺中的效用 (Hoegermeier & Reissig, 2009)。

先进材料开发

胺(可能包括 “(2R)-1,1,1-三氟-3-甲基丁烷-2-胺”)用作环状酯聚合的(共)引发剂,从而产生各种聚合物材料。该应用在材料科学中很重要,特别是对于开发具有特定性能的新型聚合物,用于工业、医疗和技术应用。控制聚合过程的能力允许精确合成具有所需特性的聚合物 (Duda 等,2005)。

作用机制

Target of Action

The primary target of (2R)-1,1,1-trifluoro-3-methylbutan-2-amine is the N-methyl-D-aspartate receptor (NMDAR) on GABAergic interneurons . This compound also interacts with adenosine A1 receptors , which are almost exclusively expressed at nerve terminals .

Mode of Action

(2R)-1,1,1-trifluoro-3-methylbutan-2-amine acts by antagonizing NMDA receptors on GABAergic interneurons . This action disinhibits afferents to glutamatergic principal neurons and increases extracellular glutamate levels . This compound also seems to reduce rapid glutamate release at some synapses . Antagonism of adenosine A1 receptors also counteracts the compound’s effect on glutamate release and presynaptic activity .

Biochemical Pathways

The compound’s action affects the glutamatergic system and adenosinergic feedback mechanism . It reduces P-T286-CamKII and P-S9-Synapsin, which correlates with decreased synaptic vesicle recycling . The compound’s action on these pathways contributes to its rapid antidepressant action .

Pharmacokinetics

Similar compounds like ketamine have a rapid onset and short duration of action, suggesting that (2r)-1,1,1-trifluoro-3-methylbutan-2-amine may have similar properties .

Result of Action

The molecular and cellular effects of (2R)-1,1,1-trifluoro-3-methylbutan-2-amine’s action include a reduction in glutamate release and presynaptic activity . This leads to changes in synaptic vesicle recycling and intracellular signaling . These effects contribute to the compound’s rapid antidepressant action .

属性

IUPAC Name |

(2R)-1,1,1-trifluoro-3-methylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3N/c1-3(2)4(9)5(6,7)8/h3-4H,9H2,1-2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGUXSPKQBCCRM-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654237 | |

| Record name | (2R)-1,1,1-Trifluoro-3-methylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1032181-63-7 | |

| Record name | (2R)-1,1,1-Trifluoro-3-methylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

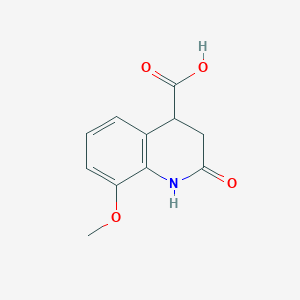

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

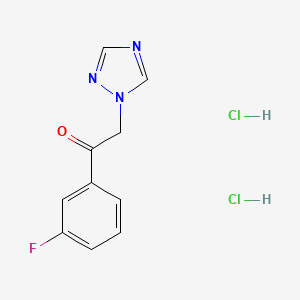

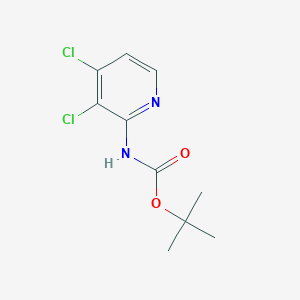

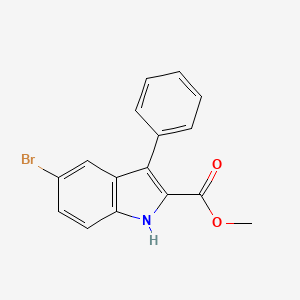

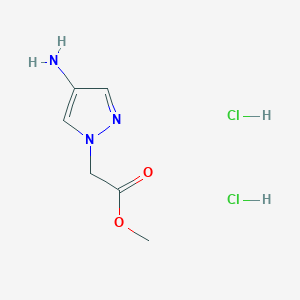

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Ethenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B1452055.png)

![[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B1452059.png)

![Dimethyl({[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]methyl})amine](/img/structure/B1452061.png)

![(4-{[(Tert-butoxycarbonyl)(methyl)amino]methyl}phenyl)boronic acid](/img/structure/B1452073.png)